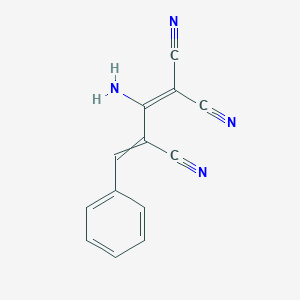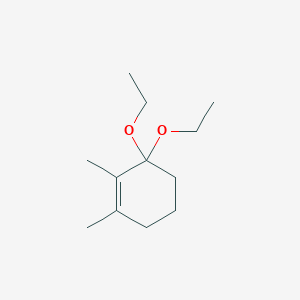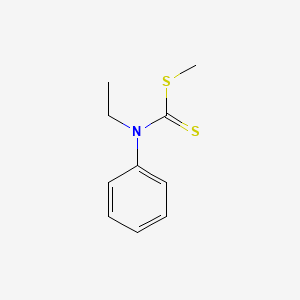![molecular formula C14H18N2O5S B14578665 N-[(Benzyloxy)carbonyl]-S-methyl-L-cysteinylglycine CAS No. 61587-04-0](/img/structure/B14578665.png)
N-[(Benzyloxy)carbonyl]-S-methyl-L-cysteinylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonyl]-S-methyl-L-cysteinylglycine is a synthetic compound that belongs to the class of dipeptides It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom, a methyl group attached to the sulfur atom, and a glycine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-S-methyl-L-cysteinylglycine typically involves the following steps:
Protection of the Amino Group: The amino group of L-cysteine is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting L-cysteine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Methylation of the Sulfur Atom: The sulfur atom of the protected L-cysteine is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Glycine: The protected and methylated L-cysteine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-S-methyl-L-cysteinylglycine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzyloxycarbonyl group can be removed by hydrogenation using palladium on carbon as a catalyst.
Substitution: The methyl group on the sulfur atom can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkylating agents (e.g., methyl iodide), arylating agents (e.g., phenyl iodide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Deprotected amino acids.
Substitution: Alkyl or aryl derivatives of the original compound.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-S-methyl-L-c
Properties
CAS No. |
61587-04-0 |
|---|---|
Molecular Formula |
C14H18N2O5S |
Molecular Weight |
326.37 g/mol |
IUPAC Name |
2-[[(2R)-3-methylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H18N2O5S/c1-22-9-11(13(19)15-7-12(17)18)16-14(20)21-8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,20)(H,17,18)/t11-/m0/s1 |
InChI Key |
HEOYRKHTHZAXLN-NSHDSACASA-N |
Isomeric SMILES |
CSC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CSCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14578586.png)


![1,3-Dichloro-5-[3-(4-methylphenyl)propadienyl]benzene](/img/structure/B14578593.png)








![2-Benzylspiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14578669.png)
![Acetamide, N-[3-[4-(acetyloxy)phenyl]-2-oxopropyl]-](/img/structure/B14578676.png)
